1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a trifluoromethyl group attached to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazol-4-amine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires heating and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less electronegative group.
Substitution: Substitution reactions at the pyrazole ring or the ethanone moiety can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions typically require nucleophiles and suitable reaction conditions to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different physical and chemical properties. These derivatives are often used in further research and development.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as 1-ethyl-1H-pyrazol-4-ylmethanone and 1-ethyl-1H-pyrazol-4-ylamine.
Uniqueness: The presence of the trifluoromethyl group in this compound provides it with distinct chemical and physical properties compared to its analogs.
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Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCNDJSHSRZDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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